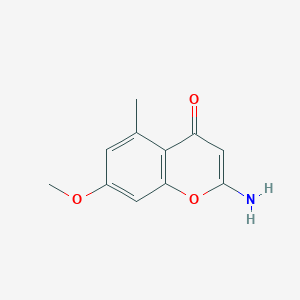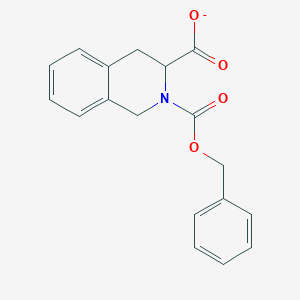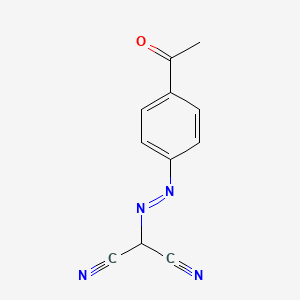
((p-Acetylphenyl)azo)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((p-Acetylphenyl)azo)malononitrile is an organic compound that features a malononitrile core with a p-acetylphenylazo group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((p-Acetylphenyl)azo)malononitrile typically involves the reaction of malononitrile with p-acetylphenylazo compounds under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction between malononitrile and p-acetylphenylazo bromide in an ethanolic solution . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors has also been explored to enhance the efficiency and yield of the compound . These methods ensure consistent quality and scalability for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
((p-Acetylphenyl)azo)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the malononitrile core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Substituted malononitrile derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
((p-Acetylphenyl)azo)malononitrile is used as a building block in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .
Biology
In biological research, the compound is used to study enzyme interactions and as a probe for investigating biochemical pathways .
Medicine
Industry
This compound is used in the dye industry for the synthesis of azo dyes, which are widely used in textiles and printing .
Mécanisme D'action
The mechanism of action of ((p-Acetylphenyl)azo)malononitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups . The malononitrile core plays a crucial role in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Malononitrile: A simpler compound with similar reactivity but lacking the p-acetylphenylazo group.
Phenacylmalononitrile: A related compound with a phenacyl group instead of the p-acetylphenylazo group.
Benzylmalononitrile: Another similar compound with a benzyl group attached to the malononitrile core.
Uniqueness
((p-Acetylphenyl)azo)malononitrile is unique due to the presence of the p-acetylphenylazo group, which imparts specific chemical and biological properties.
Propriétés
Numéro CAS |
1867-44-3 |
|---|---|
Formule moléculaire |
C11H8N4O |
Poids moléculaire |
212.21 g/mol |
Nom IUPAC |
2-[(4-acetylphenyl)diazenyl]propanedinitrile |
InChI |
InChI=1S/C11H8N4O/c1-8(16)9-2-4-10(5-3-9)14-15-11(6-12)7-13/h2-5,11H,1H3 |
Clé InChI |
MRPWDQRMFQIOMB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)N=NC(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2-Phenylethenyl)phenyl]-1,3-benzoxazole](/img/structure/B14755398.png)
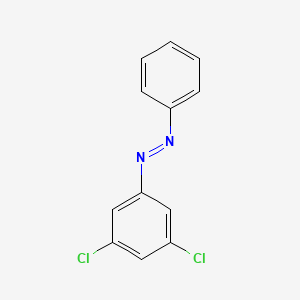

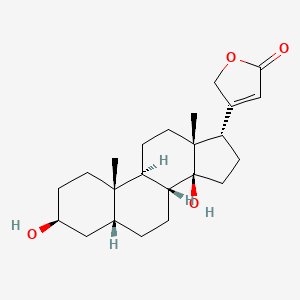
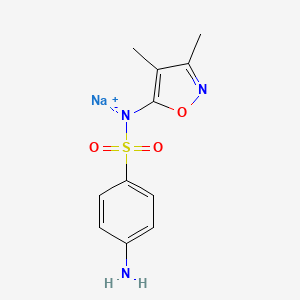


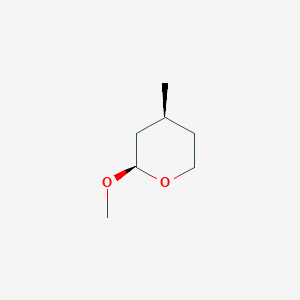

![1-Oxa-5-azaspiro[5.6]dodecane](/img/structure/B14755466.png)

